FNC-TP trisodium
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Overview
Description
FNC-TP trisodium is the intracellular active form of FNC, a potent nucleoside reverse transcriptase inhibitor (NRTI). This compound exhibits significant antiviral activity against human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV) . This compound is also utilized as a click chemistry reagent due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
FNC-TP trisodium is synthesized from FNC through a series of phosphorylation reactions.
Industrial Production Methods
The industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the compound, which is essential for its use in scientific research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
FNC-TP trisodium undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with alkyne-containing molecules.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
CuAAC: Requires copper catalysts and alkyne-containing molecules.
SPAAC: Involves DBCO or BCN groups without the need for a catalyst.
Major Products Formed
The major products formed from these reactions are cycloaddition products, which are used in various applications, including bioconjugation and molecular labeling .
Scientific Research Applications
FNC-TP trisodium has a wide range of scientific research applications:
Mechanism of Action
FNC-TP trisodium exerts its effects by inhibiting nucleoside reverse transcriptase, an enzyme crucial for the replication of HIV, HBV, and HCV. The compound incorporates into the viral DNA, causing chain termination and preventing further viral replication . This mechanism involves the molecular targets of the viral reverse transcriptase enzyme and the pathways associated with viral DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Tenofovir disoproxil fumarate: Another NRTI used in the treatment of HIV and HBV.
Lamivudine: An NRTI with activity against HIV and HBV.
Emtricitabine: An NRTI used in combination therapies for HIV.
Uniqueness
FNC-TP trisodium is unique due to its broad-spectrum antiviral activity against HIV, HBV, and HCV, as well as its utility in click chemistry reactions. This dual functionality makes it a valuable compound in both scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C9H11FN6Na3O13P3 |
---|---|
Molecular Weight |
592.11 g/mol |
IUPAC Name |
trisodium;[[[(2R,3R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H14FN6O13P3.3Na/c10-5-6(17)9(14-15-12,27-7(5)16-2-1-4(11)13-8(16)18)3-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h1-2,5-7,17H,3H2,(H,22,23)(H,24,25)(H2,11,13,18)(H2,19,20,21);;;/q;3*+1/p-3/t5-,6-,7+,9+;;;/m0.../s1 |
InChI Key |
GPPSNTNXFLRJHS-WUCFMPIVSA-K |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N=[N+]=[N-])O)F.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N=[N+]=[N-])O)F.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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